3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid
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Overview
Description
3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a butanoylamino group, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzaldehyde with butanoic acid to form 3-(3-methoxyphenyl)butanoic acid. This intermediate is then reacted with 4-aminophenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanoylamino moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-[4-[3-(3-Hydroxyphenyl)butanoylamino]phenyl]propanoic acid, while reduction of the carbonyl group may produce 3-[4-[3-(3-Methoxyphenyl)butanolamino]phenyl]propanoic acid.
Scientific Research Applications
3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer compound.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The butanoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the butanoylamino group.
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but has a hydroxyl group instead of a methoxy group.
3-(4-Bromophenyl)propanoic acid: Similar structure but has a bromine atom instead of a methoxy group.
Uniqueness
3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid is unique due to the presence of both the methoxyphenyl and butanoylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-[3-(3-methoxyphenyl)butanoylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14(16-4-3-5-18(13-16)25-2)12-19(22)21-17-9-6-15(7-10-17)8-11-20(23)24/h3-7,9-10,13-14H,8,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULBRQHAFJGICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)CCC(=O)O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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